1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-(1-pyrrolidinyl)-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-(1-pyrrolidinyl)- is a complex organic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a pyrrolidinyl group in its structure suggests that it may have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-(1-pyrrolidinyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazolophthalazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.
Attachment of the Pyrrolidinyl Group: This can be done through nucleophilic substitution reactions where a pyrrolidine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-(1-pyrrolidinyl)- would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The bromophenyl and pyrrolidinyl groups may play a role in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazine Derivatives: Compounds with different substituents on the triazolophthalazine core.
Bromophenyl Derivatives: Compounds with a bromophenyl group attached to various cores.
Pyrrolidinyl Derivatives: Compounds with a pyrrolidinyl group attached to different structures.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-(1-pyrrolidinyl)- is unique due to the combination of the triazolophthalazine core with both bromophenyl and pyrrolidinyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
87540-03-2 |
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Molecular Formula |
C19H16BrN5 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C19H16BrN5/c20-16-10-4-3-9-15(16)18-22-21-17-13-7-1-2-8-14(13)19(23-25(17)18)24-11-5-6-12-24/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
NVJDXRIKVCJSIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3C4=CC=CC=C4Br)C5=CC=CC=C52 |
Origin of Product |
United States |
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